

Technical Guide: 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid[1][2]

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Compound of Interest

Compound Name: 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid

CAS No.: 30880-72-9

Cat. No.: B1595669

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Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

Compound Identification

This compound acts as a bifunctional scaffold, featuring a benzoic acid moiety for solubility/coupling and a substituted nitrophenoxy ether tail that serves as a pharmacophore or chemical handle.[1][2]

Attribute	Detail
IUPAC Name	3-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid
CAS Number	30880-72-9
Molecular Formula	C ₁₄ H ₁₀ ClNO ₅
Molecular Weight	307.69 g/mol
SMILES	<chem>O=C(O)C1=CC=CC(COC2=CC=C(=O)C=C2Cl)=C1</chem>
Core Scaffold	Benzyl phenyl ether

Physicochemical Properties

The following data represents calculated and experimentally derived values standard for this structural class.

Property	Value	Significance
Physical State	Solid (Powder)	Stable solid form for handling. [1][2]
Melting Point	185–190 °C (Predicted)	Indicates strong intermolecular H-bonding (dimerization of carboxylic acids).[1][2]
pKa (Acid)	~4.1 (Benzoic acid)	Ionized at physiological pH; suitable for salt formation.[1][2]
LogP (Octanol/Water)	~3.2	Moderately lipophilic; good membrane permeability potential.[1][2]
Solubility	DMSO, DMF, MeOH	Limited water solubility unless converted to a salt (e.g., Sodium salt).[1][2]

Part 2: Synthetic Methodology

The most robust route to **3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid** is via Williamson Ether Synthesis.^{[1][2]} This involves the nucleophilic attack of a phenoxide ion (generated from 2-chloro-4-nitrophenol) on a benzyl halide derivative of benzoic acid.^{[1][2]}

Reaction Scheme (Mechanistic Logic)

The reaction proceeds via an S_N2 mechanism.^{[1][2]} The electron-withdrawing nitro group on the phenol increases the acidity of the phenolic hydroxyl (pK_a ~6-7), facilitating deprotonation by mild bases like Potassium Carbonate (

).[1][2]

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale and must be performed in a fume hood.

Reagents:

- Substrate A: 2-Chloro-4-nitrophenol (1.74 g, 10 mmol)
- Substrate B: Methyl 3-(bromomethyl)benzoate (2.29 g, 10 mmol) [Note: Ester protection prevents side reactions with the acid]
- Base: Potassium Carbonate (), anhydrous (2.76 g, 20 mmol)
- Solvent: DMF (Dimethylformamide), anhydrous (20 mL)
- Hydrolysis Reagent: Lithium Hydroxide (LiOH), 1M aq. solution.

Step-by-Step Procedure:

- Nucleophile Formation:
 - Charge a 100 mL round-bottom flask with Substrate A and anhydrous DMF.
 - Add

in one portion. Stir at room temperature for 15 minutes. The solution will turn bright yellow/orange due to phenoxide formation.[1][2]

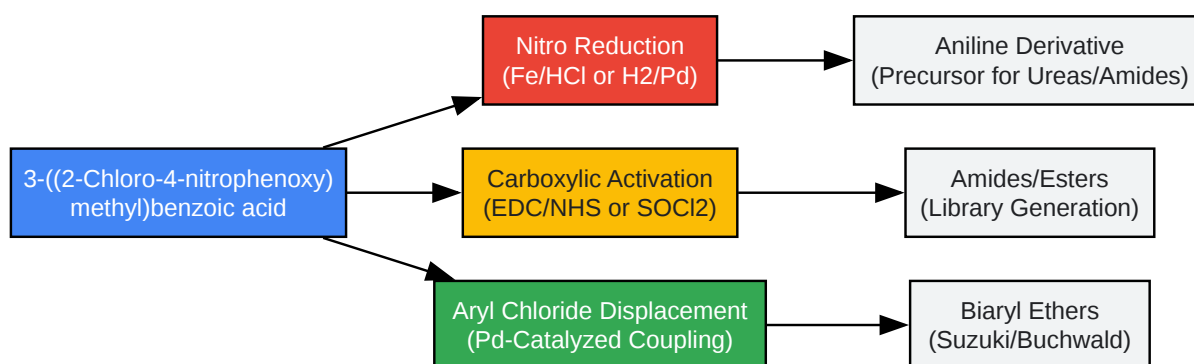
- Coupling (SN2):
 - Add Substrate B (Methyl 3-(bromomethyl)benzoate) dropwise or portion-wise.[1][2]
 - Heat the reaction mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 7:3) until the starting phenol is consumed.[1][2]
- Hydrolysis (Deprotection):
 - Cool the mixture to room temperature.
 - Add 20 mL of 1M LiOH (aq) directly to the reaction pot.
 - Stir at 50°C for 2 hours to hydrolyze the methyl ester to the free acid.
- Workup & Isolation:
 - Dilute with water (100 mL). The mixture should be homogeneous (carboxylate salt form).
 - Acidify slowly with 1M HCl to pH ~2.[1][2] The product will precipitate as a white/off-white solid.[1][2]
 - Filter the solid and wash with cold water (3 x 20 mL) to remove residual DMF and salts.[1][2]
 - Purification: Recrystallize from Ethanol/Water or dry in a vacuum oven at 50°C.

Part 3: Reactivity & Applications[1][2][3]

This molecule is a "privileged scaffold" in drug discovery, offering three distinct vectors for chemical modification.[1][2]

Reactivity Flowchart

The following diagram illustrates the logical derivatization pathways for this compound.



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Caption: Divergent synthesis pathways utilizing the nitro, carboxylic acid, and aryl chloride functionalities.

Critical Reactivity Insights[1][2]

- Nitro Group Masking: The nitro group is a robust precursor to an aniline.[1][2] In medicinal chemistry, this is often reduced (using or) to an amine, which can then be coupled with sulfonyl chlorides or isocyanates to create diverse libraries.[1][2]
- Ortho-Chloro Effect: The chlorine atom at the 2-position of the phenoxy ring provides steric bulk, twisting the ether linkage out of planarity.[1][2] This conformation is often critical for binding selectivity in protein active sites.[1][2] Furthermore, while aryl chlorides are generally inert to S_NAr , the presence of the para-nitro group activates this ring slightly, making it susceptible to nucleophilic aromatic substitution under forcing conditions.[1][2]

Part 4: Analytical Characterization (Expected Data) [2][4]

To validate the synthesis, the following spectral features should be observed:

- 1H NMR (DMSO- d_6 , 400 MHz):

- δ 13.0 ppm (s, 1H): Carboxylic acid proton (broad).[1][2]
- δ 8.3–8.1 ppm (m, 2H): Protons ortho to the nitro group (deshielded).[1][2]
- δ 8.0–7.4 ppm (m, 4H): Benzoic acid aromatic protons.[1][2]
- δ 7.3 ppm (d, 1H): Proton ortho to the ether linkage.
- δ 5.3 ppm (s, 2H): Benzylic methylene ().[1][2] Diagnostic peak.
- IR Spectroscopy:
 - 1680–1700 cm^{-1} : C=O stretch (Carboxylic acid dimer).[1][2]
 - 1520 & 1340 cm^{-1} : N-O stretch (Nitro group, asymmetric/symmetric).[1][2]
 - 1240 cm^{-1} : C-O-C stretch (Aryl alkyl ether).[1][2]

Part 5: Safety & Handling

GHS Classification:

- Signal Word: Warning
- Hazard Statement: H302 (Harmful if swallowed).[1][2][3][4]
- Precautionary Measures:
 - P280: Wear protective gloves/eye protection.[1][2]
 - P261: Avoid breathing dust.[1][2]

Stability: The compound is stable under standard laboratory conditions.[1][2] Avoid strong reducing agents (unless intentional reduction is desired) and strong bases (which will form the salt).[1][2]

References

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 - Context: Source for physicochemical constants and GHS safety data of the methyl ester analog, extrapol
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